cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid
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Description
“Cis-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid” is a chiral compound . The compound has a CAS Number of 736136-50-8 and a molecular weight of 314.3 . Its IUPAC name is (1R,2R)-2- (2-oxo-2- (2- (trifluoromethyl)phenyl)ethyl)cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17F3O3/c17-16 (18,19)13-8-4-3-7-12 (13)14 (20)9-10-5-1-2-6-11 (10)15 (21)22/h3-4,7-8,10-11H,1-2,5-6,9H2, (H,21,22)/t10-,11-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Environmental Monitoring and Biomarkers
- Environmental Exposure Monitoring : A study highlighted the use of urinary concentrations of oxidative metabolites of certain plasticizers, including cyclohexane-1,2-dicarboxylic acid derivatives, as biomarkers for assessing environmental exposure levels (Silva et al., 2013).
- Biomarker Development : In another study, the oxidative metabolites of a similar compound were used as biomarkers for exposure assessment even at environmental exposure levels, indicating the potential use of such metabolites for monitoring exposure to environmental contaminants (Correia-Sá et al., 2017).
Metabolism and Excretion Studies
- Metabolism Analysis : A study identified cis- and trans-4-hydroxycyclohexylacetic acid in addition to hawkinsin in urine, suggesting a defective 4-hydroxyphenylpyruvate dioxygenase and shedding light on the metabolism of related compounds (Niederwieser et al., 1978).
- Metabolite Identification and Excretion : Research focusing on the extensive oxidative metabolism and excretion of Hexamoll® DINCH®, a compound structurally similar to the subject compound, provided insights into its metabolism, identifying major metabolites and their excretion patterns, which can be valuable for understanding the metabolism and potential health effects of similar compounds (Schütze et al., 2016).
Properties
IUPAC Name |
(1R,2R)-2-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3O3/c17-16(18,19)13-8-4-3-7-12(13)14(20)9-10-5-1-2-6-11(10)15(21)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22)/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUOFKAZKGAMHJ-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641387 |
Source
|
Record name | (1R,2R)-2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-50-8 |
Source
|
Record name | (1R,2R)-2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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